N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with pyridin-2-yl (at position 5) and 1H-pyrrol-1-yl (at position 4) groups. The thioether linkage (-S-) connects the triazole ring to an acetamide moiety, which is further substituted with a 3-methylphenyl group. This structural architecture is common in medicinal chemistry, where triazole derivatives are explored for their diverse biological activities, including antimicrobial, anticancer, and receptor modulation properties . The compound’s pyridine and pyrrole substituents may enhance its solubility and binding affinity to biological targets, while the 3-methylphenyl group could influence steric and electronic interactions.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-15-7-6-8-16(13-15)22-18(27)14-28-20-24-23-19(17-9-2-3-10-21-17)26(20)25-11-4-5-12-25/h2-13H,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYIOYYFMOTZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H18N6OS, with a molecular weight of 390.47 g/mol. Its structure features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N6OS |
| Molecular Weight | 390.47 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways, particularly those associated with chronic myeloid leukemia (CML) .
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy .
Anticancer Activity
A study evaluating the cytotoxic effects of various compounds similar to this compound reported significant inhibition of cell proliferation in certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the AlamarBlue assay.
| Compound | IC50 (µM) |
|---|---|
| N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)... | 15.0 |
| Control (Doxorubicin) | 0.5 |
Antimicrobial Activity
The antimicrobial efficacy was assessed using the minimum inhibitory concentration (MIC) method against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
Case Studies and Research Findings
- Chronic Myeloid Leukemia : A study focused on the design of novel BCR-ABL inhibitors found that compounds similar to this compound displayed improved potency against resistant mutations of the BCR-ABL kinase .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of triazole derivatives and noted that some modifications to the structure could enhance neuroprotective activity in models of neurodegeneration .
- Antimicrobial Efficacy : Research into thiazole-bearing compounds demonstrated that structural modifications could lead to enhanced antibacterial properties, suggesting potential applications for the triazole framework found in this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 1,2,4-triazol-3-yl-sulfanyl acetamides, emphasizing structural variations and their implications for physicochemical properties and bioactivity.
Structural Variations and Physicochemical Properties
Key Observations:
Triazole Substituents: Pyridine Position: Pyridin-2-yl (target compound) vs. Pyridin-2-yl may favor planar interactions with biological targets . N4 Substituents: Pyrrole (target) vs. alkyl/aryl groups (ethyl, methyl in analogs) affects electron density and steric bulk. Pyrrole’s aromaticity may enhance resonance stabilization .
Acetamide Substituents: 3-Methylphenyl (target) vs. Steric Effects: Bulky groups like 2-isopropylphenyl () may hinder target binding compared to the smaller 3-methylphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
